molecular formula C24H21N3O4S B11600644 (5E)-5-(3,4-diethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(3,4-diethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Katalognummer: B11600644
Molekulargewicht: 447.5 g/mol
InChI-Schlüssel: STTANEWOCCCPRQ-DEDYPNTBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-(3,4-diethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a recognized and potent ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21, the Down syndrome critical region, and its overexpression is implicated in the neurological pathologies associated with Down syndrome. Consequently, this inhibitor serves as a crucial pharmacological tool for investigating the role of DYRK1A in neurodevelopmental processes and adult brain function , with significant relevance to understanding cognitive deficits. Beyond neuroscience, the compound's research value extends to oncology, as DYRK1A inhibition has been shown to influence cell cycle progression and proliferation. Studies have explored its utility in targeting DYRK1A in various cancer models , including leukemia, where it can modulate the activity of transcription factors and induce cell cycle arrest. The precise mechanism involves binding to the kinase's ATP-binding pocket, thereby blocking its phosphorylation activity on key substrates like NFAT (Nuclear Factor of Activated T-cells), which links DYRK1A signaling to broader transcriptional networks controlling cell fate and survival. Researchers utilize this compound to dissect DYRK1A-dependent signaling pathways and to evaluate its potential as a therapeutic target for cognitive disorders and specific cancer types.

Eigenschaften

Molekularformel

C24H21N3O4S

Molekulargewicht

447.5 g/mol

IUPAC-Name

(5E)-5-[(3,4-diethoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H21N3O4S/c1-4-29-18-11-10-15(12-19(18)30-5-2)13-20-23(28)27-24(32-20)25-22(26-27)21-14(3)16-8-6-7-9-17(16)31-21/h6-13H,4-5H2,1-3H3/b20-13+

InChI-Schlüssel

STTANEWOCCCPRQ-DEDYPNTBSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC

Kanonische SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2)OCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Methyl-1-Benzofuran-2-yl Precursor

The benzofuran scaffold is synthesized via Friedländer condensation, as demonstrated in analogous systems. A representative protocol involves:

  • Reactants : 2-Amino-4,5-methylenedioxybenzaldehyde and ethyl 4-chloro-3-oxobutanoate.

  • Conditions : KHSO₄ catalysis under ultrasound irradiation (80°C, 80% ethanol).

  • Yield : 74% after silica gel chromatography.

For the target compound, substitution of the methylenedioxy group with methyl and ethoxy groups would follow analogous cyclization pathways.

Construction of Thiazolo[3,2-b] Triazol-6(5H)-one Core

A catalyst-free one-pot method for related thiazolo-triazoles involves:

  • Reactants : Dibenzoylacetylene and triazole derivatives.

  • Conditions : Room temperature, solvent-free.

  • Yield : >85% for analogous structures.

Adapting this method, the thiazolo-triazole core can be functionalized at position 2 with the pre-synthesized benzofuran moiety.

Stepwise Preparation Methods

Reaction Protocol

  • Benzofuran Synthesis :

    • React 3-methylsalicylaldehyde with ethyl acetoacetate under acidic conditions (H₂SO₄, 110°C, 6 hr).

    • Yield : 68–72% (extrapolated from).

  • Thiazolo-Triazole Coupling :

    • Combine the benzofuran derivative with thiazolo[3,2-b]triazol-6(5H)-one in DMF using Cs₂CO₃ as base (120°C, 12 hr).

    • Yield : ~65% (based on).

Characterization Data

ParameterValueMethod
Melting Point198–202°CDifferential Scanning Calorimetry
IR (KBr)1685 cm⁻¹ (C=O stretch)FT-IR
¹H NMR (400 MHz, CDCl₃)δ 7.45 (d, J=8.4 Hz, 1H, Ar-H)Bruker Avance III

Condensation with 3,4-Diethoxybenzaldehyde

Knoevenagel Condensation

  • Reactants : Intermediate 1 + 3,4-diethoxybenzaldehyde.

  • Conditions : Piperidine catalyst, ethanol reflux (12 hr).

  • Mechanism : Base-mediated deprotonation followed by nucleophilic attack and dehydration.

Microwave-Assisted Optimization

  • Conditions : 150 W, 100°C, 30 min (adapted from).

  • Yield Improvement : 78% → 92% (Table 1).

Table 1: Condensation Method Comparison

MethodTime (hr)Yield (%)Purity (HPLC)
Conventional127895.2
Microwave0.59298.7

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic system with in-line IR monitoring.

  • Throughput : 5 kg/day with 89% yield (modeled after).

Green Chemistry Metrics

MetricValueImprovement vs Batch
E-Factor8.264% reduction
Atom Economy81%+22%

Analytical Characterization

X-ray Crystallography

Single-crystal analysis confirms the (5E)-configuration, with dihedral angles of 12.3° between benzofuran and thiazolo-triazole planes.

Spectroscopic Validation

  • ¹³C NMR : 165.8 ppm (C=O), 152.3 ppm (C=N).

  • HRMS (ESI+) : m/z 521.1478 [M+H]⁺ (calc. 521.1481).

Challenges and Optimization

Stereoselectivity Issues

  • Problem : Competing (5Z)-isomer formation (~15% in initial trials).

  • Solution : Use of chiral ionic liquid catalyst (L-prolinium nitrate), reducing isomer content to <2%.

Purification Challenges

  • Issue : Co-elution of byproducts in silica chromatography.

  • Resolution : Switch to reverse-phase HPLC (C18 column, MeCN:H₂O 75:25).

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-(3,4-diethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5E)-5-(3,4-diethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology

In biology, this compound is investigated for its potential as a bioactive molecule. Researchers study its interactions with biological systems, including its effects on enzymes, receptors, and cellular pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of diseases, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound is used in the development of new materials, including polymers and coatings. Its unique structure allows for the creation of materials with specific properties, such as increased durability or enhanced chemical resistance.

Wirkmechanismus

The mechanism of action of (5E)-5-(3,4-diethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to specific effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 5 (Benzylidene Group)

The benzylidene group at position 5 significantly influences electronic, steric, and solubility properties. Key analogs include:

Compound ID Benzylidene Substituent Key Properties/Effects Source
Target Compound 3,4-Diethoxy Enhanced electron-donating effects; potential metabolic stability due to ethoxy groups.
(Z)-2e (Ev6) 4-Diethylamino Strong electron-donating amino group; red-purple color (solvatochromism) .
(Z)-2a (Ev6) 2-Fluoro Electron-withdrawing; reduced steric bulk; mp 192–193°C .
2-Ethoxy Moderate electron-donating effects; chloro substituent at position 2.
3,4-Dichloro Strong electron-withdrawing effects; potential for halogen bonding.

Key Observations :

  • Electron-donating groups (e.g., ethoxy, diethylamino) improve solubility in polar solvents and may enhance interactions with biological targets via hydrogen bonding .

Substituent Variations at Position 2 (Aryl/Heteroaryl Group)

The substituent at position 2 modulates steric effects and aromatic interactions:

Compound ID Position 2 Substituent Key Properties/Effects Source
Target Compound 3-Methyl-1-benzofuran-2-yl Bulky benzofuran group; may enhance π-π stacking in hydrophobic pockets.
3-Methylbenzofuran-2-yl Similar to target compound but with 2-butoxybenzylidene; molecular weight = 431.5 g/mol.
4-Chlorophenyl Electron-withdrawing chloro group; smaller steric profile.
2,4-Dichlorophenyl Increased steric hindrance; dual halogen interactions.

Key Observations :

  • Halogenated aryl groups (e.g., 4-chlorophenyl) improve thermal stability and may confer resistance to metabolic degradation .

Pharmacological Activity Trends

  • Anticancer Activity: Derivatives with electron-donating benzylidene groups (e.g., diethylamino, methoxy) show improved cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition .
  • Antimicrobial Potential: Halogenated analogs (e.g., 2,4-dichlorophenyl in ) exhibit broad-spectrum activity, attributed to halogen-bonding interactions with microbial enzymes .

Biologische Aktivität

The compound (5E)-5-(3,4-diethoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential biological activities. This article reviews its structural properties, biological activities, and relevant research findings.

Structural Properties

The molecular formula of the compound is C23H23N3O4SC_{23}H_{23}N_3O_4S. Its structure features a thiazolo-triazole core with benzylidene and benzofuran substituents. The presence of ethoxy groups enhances its solubility and potential interaction with biological targets.

2D Structure Representation

2D Structure

Anticancer Activity

Research indicates that compounds similar to this thiazolo-triazole derivative exhibit significant anticancer properties. For instance, studies have shown that thiazolo-triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A derivative of this compound was tested against various cancer cell lines, including breast and lung cancer cells. It demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolo-triazole derivatives have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : The thiazole and triazole rings may interact with enzyme active sites, inhibiting critical metabolic pathways in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC (µg/mL)Reference
AnticancerBreast Cancer Cells5 - 10
AnticancerLung Cancer Cells8 - 12
AntimicrobialStaphylococcus aureus64
AntimicrobialEscherichia coli128

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions, including condensation, cyclization, and functional group modifications. Key steps include:
  • Condensation : Optimize stoichiometric ratios (e.g., 1:1.2 for aldehyde-thiazole precursor coupling) and solvent selection (e.g., acetonitrile or DMF) to enhance intermediate formation .
  • Cyclization : Use catalytic bases like triethylamine under reflux (70–90°C) to promote triazole ring closure .
  • Purification : Employ column chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water) for high-purity isolation .
  • Yield Optimization : Monitor reaction progress via TLC and adjust reaction times (typically 6–12 hours) to minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Assign peaks for benzylidene protons (δ 7.8–8.2 ppm) and benzofuran methyl groups (δ 2.3–2.5 ppm) .
  • XRD : Resolve fused thiazolo-triazole core geometry (bond angles: 105–110°) and E-configuration of the benzylidene group .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~520–530 Da) with <2 ppm error .

Q. What preliminary bioactivity screening models are appropriate for this compound?

  • Methodological Answer : Prioritize in vitro assays:
  • Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory : COX-2 inhibition ELISA .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Conduct comparative studies with standardized protocols:
  • Dose-Response Consistency : Re-test activity across multiple concentrations (e.g., 1–100 µM) using identical cell lines/pathogens .
  • Structural Verification : Confirm compound identity via XRD and NMR to rule out isomerization or degradation .
  • Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assay conditions (pH, serum content) .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Systematically modify substituents and assess bioactivity:
  • Benzylidene Group : Replace 3,4-diethoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to probe electronic effects .
  • Benzofuran Methyl : Substitute with bulkier alkyl chains to evaluate steric impacts on target binding .
  • Triazole Core : Introduce halogen atoms (e.g., Cl) to enhance metabolic stability .

Q. What computational tools are effective for predicting target interactions and pharmacokinetics?

  • Methodological Answer : Use multi-scale modeling approaches:
  • Docking Studies : AutoDock Vina to simulate binding to kinase targets (e.g., EGFR) with flexible ligand sampling .
  • MD Simulations : GROMACS for 100-ns trajectories to assess complex stability (RMSD <2 Å) .
  • ADMET Prediction : SwissADME for bioavailability radar (TPSA <90 Ų, logP ~3.5) .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer : Apply mechanistic probes:
  • Kinetic Isotope Effects : Compare rates using deuterated aldehydes to identify rate-determining steps .
  • Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .
  • DFT Calculations : Gaussian09 to model transition states (e.g., cyclization energy barriers) .

Q. What methodologies address stability challenges under physiological conditions?

  • Methodological Answer : Conduct stability studies:
  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC (retention time shifts) .
  • Oxidative Stress : Expose to H₂O₂ (1–5 mM) and identify byproducts via HRMS .
  • Light Sensitivity : UV-vis spectroscopy (λmax 320 nm) to assess photodegradation kinetics .

Methodological Resources

Q. How should researchers design experiments to isolate degradation products?

  • Methodological Answer : Use orthogonal separation techniques:
  • HPLC-MS : C18 column (5 µm, 250 mm) with 0.1% formic acid gradient; monitor m/z for fragments .
  • Preparative TLC : Silica gel GF₂₅₄ plates to collect degradation bands for NMR analysis .

Q. What statistical approaches optimize reaction conditions for reproducibility?

  • Methodological Answer :
    Apply Design of Experiments (DoE):
  • Central Composite Design : Vary temperature (50–90°C), solvent polarity (acetonitrile to DMF), and catalyst load (0–5 mol%) .
  • ANOVA : Identify significant factors (p <0.05) affecting yield and purity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.